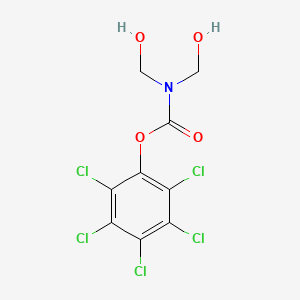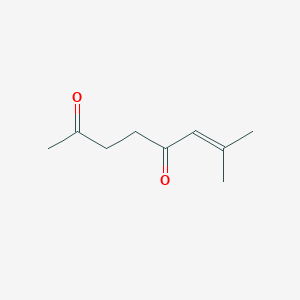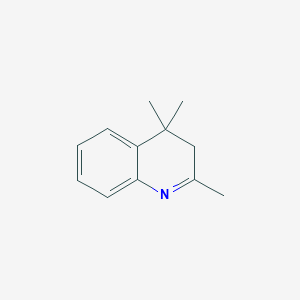
2,4,4-Trimethyl-3,4-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-3,4-dihydroquinoline is an organic compound with the molecular formula C12H15N. It belongs to the class of dihydroquinolines, which are hydrogenated derivatives of quinoline. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3,4-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60°C to 230°C and a catalyst concentration of 5-20% over a reaction time of 6-23 hours . Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst .
Industrial Production Methods
Industrial production of this compound often utilizes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method, although effective, requires careful control of reaction conditions due to the exothermic nature of the process.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It readily undergoes substitution reactions, such as the Friedel-Crafts reaction, to form aryl-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. The conditions typically involve moderate to high temperatures and controlled environments to ensure the desired product yield.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and aryl-substituted dihydroquinolines .
科学的研究の応用
2,4,4-Trimethyl-3,4-dihydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,4,4-Trimethyl-3,4-dihydroquinoline involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s antibacterial and antidiabetic effects are attributed to its ability to interfere with bacterial cell wall synthesis and glucose metabolism, respectively .
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar antioxidant properties.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its role in autophagy and oxidative stress response.
Uniqueness
2,4,4-Trimethyl-3,4-dihydroquinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
63177-93-5 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
2,4,4-trimethyl-3H-quinoline |
InChI |
InChI=1S/C12H15N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7H,8H2,1-3H3 |
InChIキー |
MJETWKCGZXNUCV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
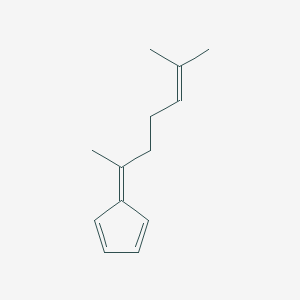
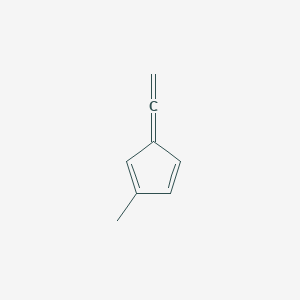
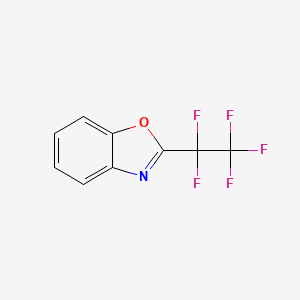
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

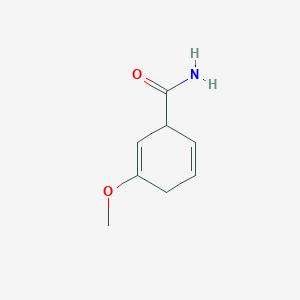
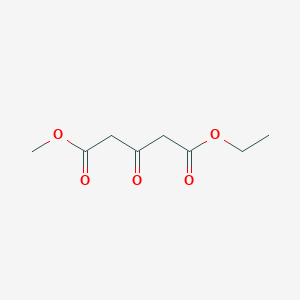
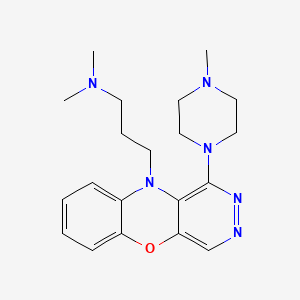

![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)

